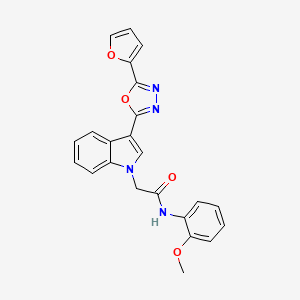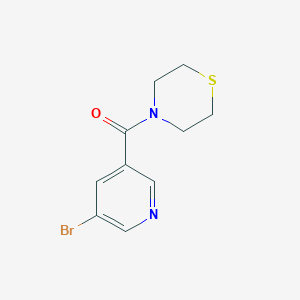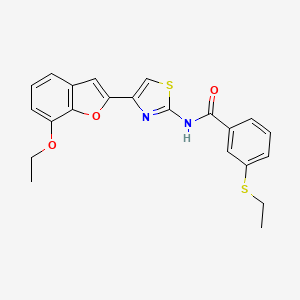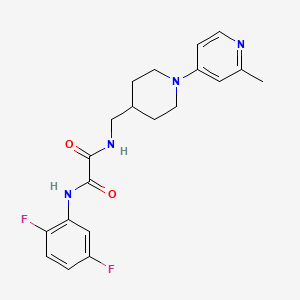
N-(2-Acetamidoethyl)-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Acetamidoethyl)-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide, also known as AM-694, is a synthetic cannabinoid that has been widely studied for its potential therapeutic applications in the field of medicine. This compound is structurally similar to the psychoactive compound THC (tetrahydrocannabinol) found in cannabis, but it does not produce the same psychoactive effects.
Mecanismo De Acción
N-(2-Acetamidoethyl)-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide acts as a cannabinoid receptor agonist, binding to CB1 and CB2 receptors in the brain and peripheral tissues. This activation of the cannabinoid receptors leads to the modulation of various physiological processes, including pain perception, inflammation, and appetite regulation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to have neuroprotective effects, protecting against damage caused by oxidative stress and inflammation. Additionally, this compound has been shown to have an effect on appetite regulation, with some studies suggesting that it may be useful in the treatment of obesity and other metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-Acetamidoethyl)-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities with a high degree of purity. It also has a well-defined mechanism of action and has been extensively studied in preclinical models. However, one limitation of using this compound in lab experiments is that it is a synthetic compound that does not occur naturally in the body, which may limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on N-(2-Acetamidoethyl)-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide. One area of research is the development of more potent and selective cannabinoid receptor agonists that can be used in the treatment of various medical conditions. Another area of research is the development of new delivery methods for this compound, such as transdermal patches or inhalers, which may improve its efficacy and reduce the risk of side effects. Additionally, further research is needed to fully understand the potential therapeutic applications of this compound and its effects on various physiological processes.
Conclusion
In conclusion, this compound is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications in the field of medicine. It acts as a cannabinoid receptor agonist, modulating various physiological processes in the body. While it has several advantages for use in lab experiments, further research is needed to fully understand its potential therapeutic applications and to develop more potent and selective cannabinoid receptor agonists.
Métodos De Síntesis
The synthesis of N-(2-Acetamidoethyl)-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide involves several steps, starting with the reaction of piperidine with acryloyl chloride to form 1-(piperidin-4-yl)prop-2-en-1-one. This compound is then reacted with N-methyl-N-(2-hydroxyethyl)amine to form this compound, the final product.
Aplicaciones Científicas De Investigación
N-(2-Acetamidoethyl)-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide has been studied extensively for its potential therapeutic applications in the treatment of various medical conditions. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in preclinical studies. It has also been studied for its potential use in the treatment of obesity, diabetes, and other metabolic disorders.
Propiedades
IUPAC Name |
N-(2-acetamidoethyl)-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3/c1-4-13(19)17-8-5-12(6-9-17)14(20)16(3)10-7-15-11(2)18/h4,12H,1,5-10H2,2-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPWUAXXKWHDAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN(C)C(=O)C1CCN(CC1)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-oxoacetamide](/img/structure/B2554815.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2554816.png)